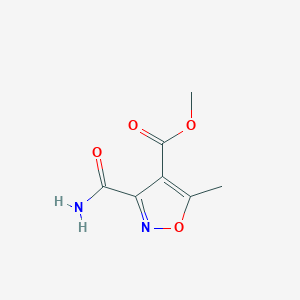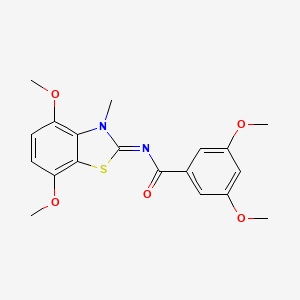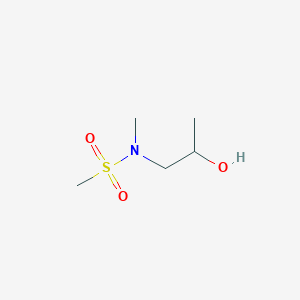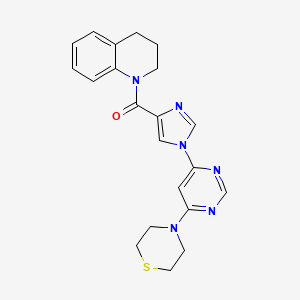
Methyl 3-carbamoyl-5-methyl-1,2-oxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For a similar compound, “Methyl 5-methyl-1,2-oxazole-3-carboxylate”, the SMILES string isO=C(OC)C1=NOC(C)=C1 and the InChI key is MVHHQOCEOUNTID-UHFFFAOYSA-N . These representations provide a unique way to describe the structure of the compound. Physical And Chemical Properties Analysis
“Methyl 3-carbamoyl-5-methyl-1,2-oxazole-4-carboxylate” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.科学的研究の応用
Indole Derivatives and Cancer Research
Indole derivatives have gained prominence due to their potential as anti-cancer agents. Researchers have investigated the role of indole-based compounds in inhibiting cancer cell growth, inducing apoptosis, and disrupting tumor angiogenesis. The unique structural features of “Methyl 3-carbamoyl-5-methyl-1,2-oxazole-4-carboxylate” make it an interesting candidate for further exploration in cancer therapy .
Antimicrobial Properties
Indole derivatives exhibit antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. These compounds can disrupt microbial membranes, inhibit enzymes, and interfere with essential cellular processes. “Methyl 3-carbamoyl-5-methyl-1,2-oxazole-4-carboxylate” may contribute to the development of novel antimicrobial agents .
Neuroprotective Effects
Indole derivatives have been investigated for their potential neuroprotective properties. They may modulate neurotransmitter systems, enhance neuronal survival, and mitigate oxidative stress. Researchers could explore the impact of “Methyl 3-carbamoyl-5-methyl-1,2-oxazole-4-carboxylate” on neurodegenerative diseases .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases. Indole derivatives, including our compound of interest, have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. Investigating the anti-inflammatory potential of “Methyl 3-carbamoyl-5-methyl-1,2-oxazole-4-carboxylate” could yield valuable insights .
Metabolic Disorders and Insulin Sensitization
Indole derivatives may impact glucose metabolism and insulin sensitivity. Researchers have explored their effects on diabetes and related metabolic disorders. “Methyl 3-carbamoyl-5-methyl-1,2-oxazole-4-carboxylate” could be studied for its potential in managing insulin resistance and hyperglycemia .
Antioxidant Properties
Indole derivatives often possess antioxidant activity, protecting cells from oxidative damage. By scavenging free radicals and enhancing endogenous antioxidant defenses, these compounds contribute to overall health. Evaluating the antioxidant capacity of “Methyl 3-carbamoyl-5-methyl-1,2-oxazole-4-carboxylate” is an exciting avenue for research .
Drug Design and Medicinal Chemistry
Indole derivatives serve as valuable building blocks in drug design. Their diverse chemical reactivity allows for modification and optimization. Researchers can explore the synthesis of novel derivatives based on “Methyl 3-carbamoyl-5-methyl-1,2-oxazole-4-carboxylate” for potential therapeutic applications .
Biological Imaging and Fluorescent Probes
Indole-based compounds exhibit fluorescence properties, making them useful in biological imaging and diagnostics. Researchers could investigate whether “Methyl 3-carbamoyl-5-methyl-1,2-oxazole-4-carboxylate” can serve as a fluorescent probe for cellular imaging or disease detection .
特性
IUPAC Name |
methyl 3-carbamoyl-5-methyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-3-4(7(11)12-2)5(6(8)10)9-13-3/h1-2H3,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWASWMYYDMKJAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-carbamoyl-5-methyl-1,2-oxazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B2510559.png)
![2-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid](/img/structure/B2510560.png)
![1-[(2,4-Dichlorophenoxy)methyl]-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B2510562.png)
![[(1-Methyl-1H-indol-5-yl)methyl]amine acetate](/img/structure/B2510565.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide](/img/structure/B2510566.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2510568.png)
![3-benzyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2510569.png)

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2510572.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2510575.png)


![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-((4-fluorobenzyl)thio)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2510580.png)